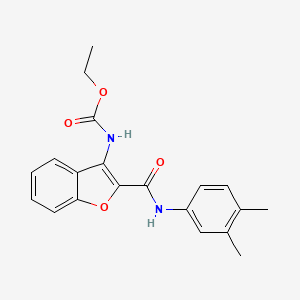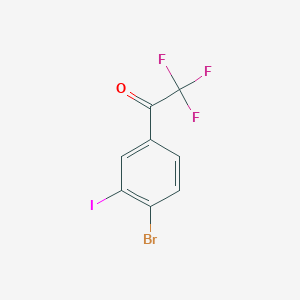
N-(2-Adamantyl)-N-methyl-4-(prop-2-enoylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Adamantyl)-N-methyl-4-(prop-2-enoylamino)benzamide, commonly known as ADBAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADBAC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.49 g/mol.
科学研究应用
ADBAC has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. ADBAC has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
作用机制
The mechanism of action of ADBAC is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. ADBAC has been found to bind to the lipid bilayer of the cell membrane, causing it to become destabilized and leading to cell death. ADBAC has also been found to inhibit the activity of certain enzymes, which may contribute to its antibacterial and antifungal properties.
Biochemical and Physiological Effects
ADBAC has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. ADBAC has also been found to have anti-inflammatory properties, which may contribute to its potential use in the treatment of cancer.
实验室实验的优点和局限性
One of the main advantages of ADBAC is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, making it a promising candidate for the development of new drugs and therapies. However, ADBAC also has some limitations for lab experiments. It can be toxic to certain cell types, and its mechanism of action is not fully understood, which may make it difficult to develop new drugs based on its structure.
未来方向
There are several future directions for research on ADBAC. One area of research is the development of new drugs and therapies based on its structure. ADBAC has been found to have broad-spectrum antimicrobial activity, making it a promising candidate for the development of new drugs to treat bacterial, fungal, and viral infections. Another area of research is the investigation of its potential use in the treatment of cancer. ADBAC has been found to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer therapy. Finally, research is needed to better understand the mechanism of action of ADBAC, which may lead to the development of new drugs and therapies based on its structure.
合成方法
ADBAC can be synthesized by reacting 2-adamantanone with methylamine and propenamide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain ADBAC in its pure form.
属性
IUPAC Name |
N-(2-adamantyl)-N-methyl-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-19(24)22-18-6-4-15(5-7-18)21(25)23(2)20-16-9-13-8-14(11-16)12-17(20)10-13/h3-7,13-14,16-17,20H,1,8-12H2,2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVFVCYRASDDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC=C(C=C4)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2684539.png)
![3-(4-Ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2684540.png)
![1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2684541.png)


![5-tert-butyl-N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2684547.png)


![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2684550.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2684551.png)
